
1,5-Dichloro-1,5-diethenyl-1,5-dimethyl-3,3-diphenyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-1,5-diethenyl-1,5-dimethyl-3,3-diphenyltrisiloxane is a unique organosilicon compound characterized by its trisiloxane backbone
Méthodes De Préparation
The synthesis of 1,5-Dichloro-1,5-diethenyl-1,5-dimethyl-3,3-diphenyltrisiloxane typically involves the reaction of chlorosilanes with vinyl and phenyl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the production of significant quantities of the compound.
Analyse Des Réactions Chimiques
1,5-Dichloro-1,5-diethenyl-1,5-dimethyl-3,3-diphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium alkoxides or amines.
Addition: The vinyl groups in the compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-silicon bonds.
Applications De Recherche Scientifique
1,5-Dich
Propriétés
Numéro CAS |
56764-60-4 |
|---|---|
Formule moléculaire |
C18H22Cl2O2Si3 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
bis[(chloro-ethenyl-methylsilyl)oxy]-diphenylsilane |
InChI |
InChI=1S/C18H22Cl2O2Si3/c1-5-23(3,19)21-25(22-24(4,20)6-2,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h5-16H,1-2H2,3-4H3 |
Clé InChI |
RTWMXGIVJWQYMP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C=C)(O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C=C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




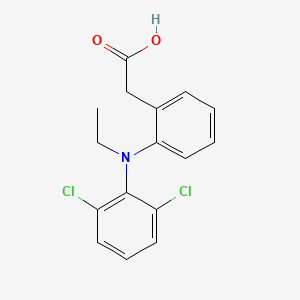


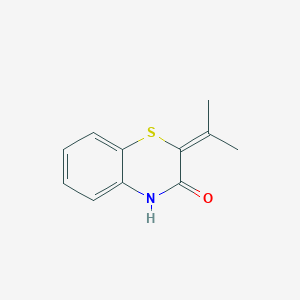


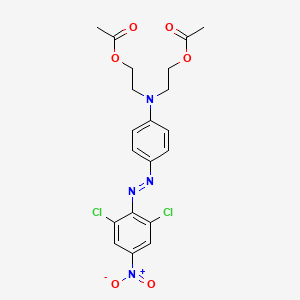

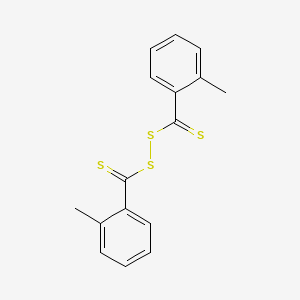
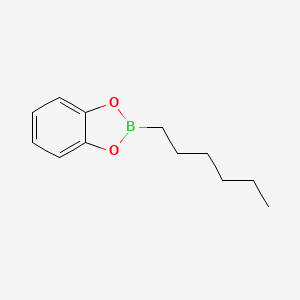
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
